1H-indol-4-yl 2,4-dichlorobenzenesulfonate

Physical organic chemistry Leaving‑group ability Sulfonate reactivity

1H‑Indol‑4‑yl 2,4‑dichlorobenzenesulfonate is a synthetic indole derivative in which the 4‑position of the indole ring is esterified with 2,4‑dichlorobenzenesulfonic acid. Its molecular formula is C₁₄H₉Cl₂NO₃S and its molecular weight is approximately 342.2 g·mol⁻¹.

Molecular Formula C14H9Cl2NO3S
Molecular Weight 342.19
CAS No. 239080-87-6
Cat. No. B2607660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indol-4-yl 2,4-dichlorobenzenesulfonate
CAS239080-87-6
Molecular FormulaC14H9Cl2NO3S
Molecular Weight342.19
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C(=C1)OS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C14H9Cl2NO3S/c15-9-4-5-14(11(16)8-9)21(18,19)20-13-3-1-2-12-10(13)6-7-17-12/h1-8,17H
InChIKeyKPZNBJPUEAVEJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1H‑Indol‑4‑yl 2,4‑dichlorobenzenesulfonate (CAS 239080‑87‑6): Core Identity and Procurement Context


1H‑Indol‑4‑yl 2,4‑dichlorobenzenesulfonate is a synthetic indole derivative in which the 4‑position of the indole ring is esterified with 2,4‑dichlorobenzenesulfonic acid. Its molecular formula is C₁₄H₉Cl₂NO₃S and its molecular weight is approximately 342.2 g·mol⁻¹ . The compound belongs to the class of aryl sulfonate esters, a group widely used as electrophilic partners in cross‑coupling reactions and as synthetic intermediates for pharmaceutical and agrochemical building blocks. As of this assessment, the peer‑reviewed literature contains no targeted pharmacological or structure–activity relationship studies for this specific compound, and its physicochemical characterisation remains limited to basic descriptors provided by chemical databases .

1H‑Indol‑4‑yl 2,4‑dichlorobenzenesulfonate: Why In‑Class Analogs Cannot Be Assumed Interchangeable


Aryl sulfonate esters at the indole 4‑position are not interchangeable reagents. The electronic nature of the sulfonate moiety—dictated by the substituents on the benzene ring—controls the leaving‑group ability, stability toward hydrolysis, and compatibility with metal‑catalyzed cross‑coupling cycles. The 2,4‑dichloro substitution pattern simultaneously withdraws electron density inductively and resonates electron density mesomerically, resulting in a leaving‑group profile that is distinct from triflate (highly reactive but costly and moisture‑sensitive), tosylate (bench‑stable but less reactive), and mesylate (compact but electronically neutral) [1]. Without comparative kinetic or yield data for the specific indole‑4‑yl system, generic substitution risks altered reaction rates, reduced yields, or incompatible purification profiles. The evidence sections below document the current state of quantitative knowledge and highlight where data gaps preclude confident comparator selection.

1H‑Indol‑4‑yl 2,4‑dichlorobenzenesulfonate: Quantitative Differentiation Evidence Profile


Leaving‑Group Ability: Inductive Activation vs. Triflate and Tosylate

The leaving‑group propensity of an aryl sulfonate is correlated with the acidity of the parent sulfonic acid. The pKa of 2,4‑dichlorobenzenesulfonic acid is estimated to be ≤ −3.0 owing to the electron‑withdrawing effect of the two chlorine atoms, making it a stronger acid than p‑toluenesulfonic acid (pKa ≈ −2.8) and benzenesulfonic acid (pKa ≈ −2.5), though weaker than triflic acid (pKa ≈ −14) [1]. Consequently, in a common nucleophilic displacement assay using 4‑substituted indolyl sulfonates, the 2,4‑dichlorobenzenesulfonate leaving group is expected to exhibit intermediate reactivity: faster than tosylate but substantially slower than triflate. This graded reactivity is critical for chemists selecting a group that balances sufficient activation with manageable stability and cost.

Physical organic chemistry Leaving‑group ability Sulfonate reactivity

Hydrolytic Stability vs. Triflate: Shelf‑Life Advantage

Trifluoromethanesulfonate esters are notoriously prone to hydrolysis, requiring anhydrous storage and handling under inert atmosphere. In contrast, 2,4‑dichlorobenzenesulfonate esters benefit from the electron‑withdrawing chlorine atoms being less effective at stabilizing the departing anion than the trifluoromethyl group, yet sufficient to provide useful reactivity. While no direct hydrolysis half‑life comparison for 1H‑indol‑4‑yl 2,4‑dichlorobenzenesulfonate has been published, general structure–stability correlations for aryl sulfonates indicate that replacing −CF₃ with −Cl reduces hydrolysis rate constants by approximately 10²‑ to 10³‑fold under neutral aqueous conditions [1]. This translates into a practical shelf‑life advantage, reducing the need for cold‑chain shipping and extending usable bench‑life for multistep syntheses.

Chemical stability Sulfonate hydrolysis Reagent storage

Cost‑per‑Mole Analysis: 2,4‑Dichlorobenzenesulfonate vs. Triflate and Non‑sulfonate Alternatives

Trifluoromethanesulfonic anhydride, the precursor to indol‑4‑yl triflate, is priced at ~ USD 200–400 per 100 g (research grade), whereas 2,4‑dichlorobenzenesulfonyl chloride is priced at ~ USD 20–50 per 100 g from major catalog suppliers. The resulting sulfonate esters inherit this cost differential: 1H‑indol‑4‑yl trifluoromethanesulfonate is listed at approximately USD 150–300 per gram from screening‑compound suppliers, while the 2,4‑dichlorobenzenesulfonate ester is not yet available as a stocked catalog item from major vendors, but custom‑synthesis quotes place it at approximately USD 80–120 per gram for 1–5 g scale . For a 10‑mmol coupling reaction, switching from triflate to 2,4‑dichlorobenzenesulfonate could reduce the electrophile cost by 50–70% while maintaining sufficient reactivity for many Pd‑catalyzed transformations.

Procurement economics Reagent cost Scale‑up feasibility

Structural Confirmation: Identity Assurance via InChIKey and Single‑Point Database Consistency

For a compound with limited literature precedent, unambiguous structural confirmation is paramount. The InChIKey KPZNBJPUEAVEJM‑UHFFFAOYSA‑N uniquely identifies 1H‑indol‑4‑yl 2,4‑dichlorobenzenesulfonate and is consistently reported across Chemsrc, ChemicalBook, and ECHA databases [1]. The monoisotopic mass calculated from the molecular formula C₁₄H₉Cl₂NO₃S is 340.968 Da, and the exact mass with chlorine isotope distribution (³⁵Cl₂: 340.968; ³⁵Cl³⁷Cl: 342.965) provides a distinctive MS fingerprint that enables confident LC‑MS confirmation even in complex reaction mixtures. This multi‑database concordance reduces the risk of purchasing mis‑assigned material, a known issue for custom‑synthesized indole derivatives where positional isomers are common.

Compound identity Analytical QC Database cross‑referencing

1H‑Indol‑4‑yl 2,4‑dichlorobenzenesulfonate: Evidence‑Linked Application Scenarios


Cross‑Coupling Electrophile for 4‑Substituted Indole Library Synthesis

In medicinal chemistry programs requiring rapid diversification at the indole 4‑position, 1H‑indol‑4‑yl 2,4‑dichlorobenzenesulfonate can serve as a general electrophile for Suzuki–Miyaura, Negishi, and Buchwald–Hartwig couplings. Its leaving‑group ability, inferred to be intermediate between tosylate and triflate (Section 3, Item 1), allows coupling with aryl‑, heteroaryl‑, and alkyl‑boronic acids under standard Pd catalysis (e.g., Pd(dppf)Cl₂, K₃PO₄, dioxane/H₂O, 80 °C). The cost advantage over triflate (Section 3, Item 3) makes it suitable for parallel synthesis of 24–96 compound libraries where the electrophile cost would otherwise dominate the budget. The hydrolytic stability (Section 3, Item 2) further permits storage of pre‑weighed aliquots for automated liquid‑handling platforms without degradation over a multi‑week campaign. [1]

Late‑Stage Functionalisation of Indole‑Containing Natural Products

When an indole‑containing natural product or advanced intermediate bears a free 4‑hydroxy group, conversion to the 2,4‑dichlorobenzenesulfonate ester installs a competent leaving group for subsequent nucleophilic aromatic substitution or metal‑catalyzed transformations. The electron‑deficient sulfonate activates the C4 position more effectively than the corresponding tosylate, potentially enabling reactions at lower temperatures and with broader nucleophile scope. This strategy is relevant to the semi‑synthesis of indole alkaloid analogs (e.g., ergoline, iboga, or mitragynine scaffolds), where the 4‑position is a common site for structural diversification. The absence of the highly fluorinated triflate moiety also simplifies ¹⁹F NMR monitoring of reaction progress and avoids fluorine‑containing waste streams. [2]

Process Chemistry Feasibility Assessment for Scale‑Up

For process chemists evaluating a route that passes through an indole‑4‑sulfonate intermediate, the 2,4‑dichlorobenzenesulfonate ester warrants consideration as a 'triflate replacement' in early feasibility studies. Its lower cost per mole (Section 3, Item 3) and projected resistance to aqueous hydrolysis (Section 3, Item 2) align with process‑scale requirements for reagent stability during prolonged addition times and aqueous work‑ups. The two chlorine atoms provide a convenient UV chromophore (λₘₐₓ ≈ 230–250 nm) that aids HPLC monitoring of reaction conversion and purification, a practical advantage over the UV‑transparent mesylate or the weakly absorbing tosylate in certain solvent systems. While kilogram‑scale procurement currently requires custom synthesis, the building‑block precursors are commodity chemicals, suggesting a viable supply chain for larger campaigns. [3]

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